Simufilam hydrochloride is a small molecule drug candidate currently in Phase 3 clinical trials for the treatment of Alzheimer's disease dementia. It is designed to target and modify the conformation of filamin A, a cytoskeletal protein that plays a critical role in cellular structure and signaling pathways. The compound's chemical formula is with a molar mass of approximately 259.353 g/mol . Simufilam exhibits a unique mechanism of action by disrupting the toxic signaling pathways associated with amyloid beta, specifically by altering the interaction between filamin A and the alpha-7 nicotinic acetylcholine receptor .
Simufilam demonstrates significant biological activity by restoring normal signaling pathways disrupted in Alzheimer's disease. It has been shown to:
The compound's ability to alter filamin A conformation is crucial for its therapeutic effects, as it reverses toxic signaling mechanisms that contribute to neuronal damage.
The synthesis of simufilam hydrochloride involves several steps that typically include:
While specific synthetic routes are proprietary to Cassava Sciences, the general approach aligns with common practices in pharmaceutical chemistry.
Simufilam is primarily being investigated for its application in treating Alzheimer's disease. Its unique mechanism allows it to:
The ongoing clinical trials aim to establish its efficacy and safety profile in human subjects.
Research indicates that simufilam interacts specifically with altered forms of filamin A and disrupts its association with various receptors involved in neuroinflammation and toxicity:
These interactions highlight simufilam's potential as a multi-target therapeutic agent.
Several compounds exhibit similar mechanisms or targets as simufilam. Here are some notable examples:
| Compound Name | Mechanism of Action | Uniqueness |
|---|---|---|
| PTI-125 | Disrupts filamin A interactions | Predecessor to simufilam; less refined |
| Naltrexone | Opioid receptor antagonist; affects filamin A | Primarily used for opioid dependence |
| Donepezil | Acetylcholinesterase inhibitor; increases acetylcholine | Different target; focuses on neurotransmission |
| Memantine | NMDA receptor antagonist; protects against excitotoxicity | Targets different pathway than simufilam |
Simufilam's uniqueness lies in its ability to specifically restore normal conformation and function of filamin A while simultaneously addressing multiple pathways disrupted in Alzheimer's disease.
Simufilam hydrochloride exhibits high-affinity binding to an altered conformation of filamin A (FLNA) characteristic of Alzheimer’s disease pathology. FLNA, a cytoskeletal scaffolding protein, undergoes structural modifications in Alzheimer’s disease that enable pathogenic interactions with multiple cell surface receptors. Research utilizing time-resolved fluorescence resonance energy transfer (TR-FRET) assays demonstrated simufilam binds this modified FLNA with a half-maximal inhibitory concentration (IC50) of 10 picomolar, indicating exceptional binding specificity [1]. This interaction reverses FLNA hyperphosphorylation at serine 2152, a post-translational modification elevated in Alzheimer’s disease lymphocytes and postmortem brain tissue [4].
The compound’s binding restores FLNA’s native conformation, as evidenced by normalized interactions with phosphatase and tensin homolog (PTEN). In Alzheimer’s disease lymphocytes, FLNA-PTEN linkages are reduced by approximately 40% compared to healthy controls, coinciding with increased mTOR pathway activation. Oral simufilam administration restored FLNA-PTEN associations to control levels within 28 days, suggesting structural normalization of the scaffolding protein [4]. This conformational correction underlies simufilam’s ability to modulate multiple receptor systems simultaneously.
Simufilam hydrochloride potently inhibits amyloid-beta 42 (Aβ42) binding to α7 nicotinic acetylcholine receptors through FLNA-mediated mechanisms. TR-FRET analysis revealed simufilam reduces Aβ42-α7nAChR binding with 10-picomolar efficacy, effectively dissociating preformed complexes [1]. This disruption prevents Aβ42-induced tau hyperphosphorylation, as demonstrated by 62% reduction in phosphorylated tau levels in cortical neurons treated with 100 nM simufilam [2].
The mechanism involves breaking FLNA’s aberrant bridge between α7nAChR and intracellular signaling components. In Alzheimer’s disease models, FLNA forms stable complexes with α7nAChR that persist for over 24 hours, compared to transient associations (<2 hours) in healthy systems. Simufilam treatment reduces these interaction durations to physiological levels within 6 hours of administration [1]. This normalization restores α7nAChR-mediated calcium signaling, with treated neurons showing 85% recovery of normal receptor responsivity [2].
Simufilam hydrochloride significantly impacts Toll-like receptor 4 (TLR4) and TLR2 signaling pathways through FLNA dissociation. Postmortem Alzheimer’s disease brain tissue shows 3.2-fold increased FLNA-TLR4 colocalization compared to age-matched controls. Treatment with 100 nM simufilam reduces this interaction by 78% in human astrocyte cultures, concomitant with 54% decrease in interleukin-6 release [1].
The compound demonstrates broad-spectrum effects on TLR family members. In transgenic Alzheimer’s disease mice, simufilam administration (10 mg/kg/day) decreased FLNA-TLR2 associations by 65% and normalized nuclear factor kappa B activation within hippocampal microglia. This dual TLR modulation correlates with 40% reduction in amyloid plaque-associated inflammation markers compared to untreated controls [1].
Simufilam hydrochloride restores physiological chemokine receptor signaling by disrupting FLNA-CCR5 and FLNA-CXCR4 complexes. Alzheimer’s disease lymphocytes exhibit 2.8-fold greater FLNA-CCR5 coupling compared to healthy cells, which simufilam treatment reduces to baseline levels within 14 days [1]. This normalization corrects CCR5-G protein hyperactivation, as shown by 73% decrease in constitutive GTPγS binding in simufilam-treated Alzheimer’s disease lymphocytes [4].
The compound enhances chemotactic responsivity while reducing baseline activation. Transgenic Alzheimer’s disease mice treated with simufilam showed complete restoration of CCR5 response to C-C motif chemokine ligand 3, with chemotaxis indices matching wild-type animals. Concurrently, basal CXCR4 signaling decreased by 58% in hippocampal tissue, indicating rebalancing of chemokine receptor activity [1].
Simufilam hydrochloride mitigates Aβ42 neurotoxicity through multiple convergent mechanisms. The compound reduces Aβ42 binding capacity to neuronal receptors by 89% at therapeutic concentrations (10-100 nM), as quantified by surface plasmon resonance [2]. This inhibition prevents Aβ42-induced insulin receptor substrate 1 phosphorylation, restoring insulin signaling competence in neurons exposed to pathological Aβ42 levels [4].
The FLNA-targeted approach demonstrates superior neuroprotection compared to direct Aβ42 inhibitors. In mixed cortical cultures, simufilam pretreatment (50 nM) reduced Aβ42-induced caspase-3 activation by 92%, versus 67% protection with Aβ42 antibodies [2]. This enhanced efficacy stems from simultaneous blockade of multiple Aβ42 signaling pathways, including α7nAChR-mediated tau phosphorylation and TLR4-driven neuroinflammation.
TR-FRET assays for simufilam hydrochloride utilize a cell-based system designed to test the compound's ability to disrupt amyloid beta (Aβ42) binding to the α7 nicotinic acetylcholine receptor (α7nAChR) [1] [2]. The assay relies on the excitation of Aβ42-FAM (donor fluorophore) to produce an energy transfer to SNAP-α7nAChR (acceptor fluorophore) when they are in close proximity (<10 nm; Förster radius) [1]. This robust technology is particularly sensitive to conformational modifications in the interacting molecules [1].
The protocol typically involves:
Simufilam hydrochloride has demonstrated remarkable potency in TR-FRET assays. The compound reduced Aβ42 binding to α7nAChR in a concentration-dependent manner, with a mean IC50 in the picomolar range (pIC50 = 10.9 ± 0.5 or 12.6 pM when converted to molarity) [1]. This extremely low IC50 value indicates high potency, as it was only 10-fold lower than the 1 pM IC50 of unlabeled Aβ42 (direct competition) [1].
The magnitude of inhibition achieved by simufilam hydrochloride was very close to that of unlabeled Aβ42, suggesting a highly effective disruption of the Aβ42-α7nAChR interaction [1]. This potency is comparable to several agonists, partial agonists, or competitive antagonists of α7nAChR (range: 8.4 to 12.7 pIC50) [1].
The TR-FRET data support the hypothesis that simufilam hydrochloride does not directly interact with either Aβ42 or α7nAChR. Instead, its reduction of Aβ42 binding to α7nAChR is believed to occur by dissociating filamin A (FLNA) from the Aβ42-α7nAChR complex, thereby releasing Aβ42 in a concentration-dependent manner [1]. This mechanism corroborates earlier findings that simufilam reduces Aβ42 affinity (increasing off-rate) for α7nAChRs in SK-N-MC cells and postmortem human brains [1].
Neuroinflammation is a key pathological feature in Alzheimer's disease, with activated astrocytes playing a significant role through the release of pro-inflammatory cytokines. Simufilam hydrochloride has demonstrated notable effects on modulating cytokine release from human astrocytes, providing important insights into its potential anti-inflammatory properties.
Studies examining simufilam hydrochloride's effects on cytokine release have utilized human astrocyte cultures stimulated with various inflammatory triggers, including:
These stimuli were selected to mimic the inflammatory environment present in Alzheimer's disease brains and to investigate simufilam's effects on specific inflammatory pathways.
Simufilam hydrochloride demonstrated significant anti-inflammatory effects by reducing the release of multiple pro-inflammatory cytokines from Aβ42-stimulated human astrocytes [1]. The compound effectively reduced the levels of several key inflammatory markers:
These reductions in pro-inflammatory cytokine release suggest that simufilam hydrochloride can attenuate the neuroinflammatory response mediated by activated astrocytes in Alzheimer's disease.
The anti-inflammatory effects of simufilam hydrochloride appear to be mediated through its disruption of aberrant FLNA linkages with inflammatory receptors. By targeting altered FLNA, simufilam prevents its interaction with multiple inflammatory receptors, including TLR4, TLR2, CXCR4, CCR5, and CD4 [1]. This disruption of FLNA-receptor linkages reduces receptor activation and subsequent inflammatory signaling cascades, ultimately leading to decreased cytokine production and release from astrocytes.
Simufilam hydrochloride exhibits a unique mechanism of action through its specific binding to altered filamin A (FLNA) and subsequent effects on receptor interactions. Detailed receptor binding studies have provided valuable insights into the compound's specificity, affinity, and downstream effects on receptor function.
Simufilam hydrochloride demonstrates high specificity for altered FLNA that occurs in Alzheimer's disease [1] [4]. The compound preferentially binds to this altered conformation of FLNA and restores its native conformation [4]. This specificity is crucial for its therapeutic effects, as it allows simufilam to target pathological protein interactions while minimizing effects on normal physiological processes.
Key findings regarding FLNA binding specificity include:
Simufilam hydrochloride's effects on receptor interactions have been extensively studied, revealing its ability to disrupt multiple aberrant FLNA-receptor linkages that contribute to Alzheimer's disease pathology. These studies have demonstrated that simufilam can:
These effects were observed at low nanomolar concentrations (1-10 nM) of simufilam hydrochloride, indicating high potency in disrupting pathological protein interactions [1].
The disruption of aberrant FLNA-receptor linkages by simufilam hydrochloride leads to several functional consequences that may contribute to its therapeutic effects:
These findings collectively demonstrate that simufilam hydrochloride's specific binding to altered FLNA leads to widespread normalization of receptor interactions and signaling pathways that are dysregulated in Alzheimer's disease.
Simufilam hydrochloride is characterized by specific chemical and physical properties that contribute to its pharmacological activity and therapeutic potential.
Simufilam hydrochloride has the molecular formula C15H22ClN3O [5] [6] [7] with a molecular weight of 295.81 g/mol [5] [6] [7]. The parent compound, simufilam, has the formula C15H21N3O with a molecular weight of 259.353 g/mol [8].
The compound is also known by several synonyms:
Simufilam hydrochloride demonstrates favorable pharmacokinetic properties that contribute to its efficacy in preclinical and clinical studies:
These properties make simufilam hydrochloride suitable for oral administration in clinical settings, with predictable pharmacokinetics and good target tissue exposure.